6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane

Description

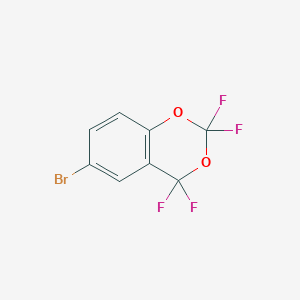

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane (CAS: 261762-36-1) is a halogenated benzodioxane derivative with the molecular formula C₈H₃BrF₄O₂ and a molecular weight of 287.01 g/mol . Its structure features a 1,3-benzodioxane core substituted with bromine at the 6-position and fluorine atoms at the 2,2,4,4-positions.

Properties

IUPAC Name |

6-bromo-2,2,4,4-tetrafluoro-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-4-1-2-6-5(3-4)7(10,11)15-8(12,13)14-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAIJNZZMOZHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(OC(O2)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378442 | |

| Record name | 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-36-1 | |

| Record name | 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring Formation via Diol Cyclization

The benzodioxane scaffold is typically constructed through acid-catalyzed cyclization of 1,3-diol precursors. For 6-bromo-2,2,4,4-tetrafluoro derivatives, fluorinated diols such as 2,2,4,4-tetrafluoro-1,3-benzenediol serve as starting materials. Cyclization is achieved using dehydrating agents like sulfuric acid or p-toluenesulfonic acid in non-polar solvents (e.g., benzene or toluene) at 80–90°C. Bromination is introduced either pre- or post-cyclization, depending on the reactivity of intermediate species.

Key parameters :

Direct Fluorination of Benzodioxane Intermediates

Post-cyclization fluorination employs sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to replace hydroxyl or carbonyl oxygen atoms with fluorine. For example, 6-bromo-1,3-benzodioxane is treated with SF₄ at 50–60°C under inert atmosphere, achieving tetrafluorination at the 2,2,4,4 positions.

Reaction conditions :

Bromination Techniques

Bromine introduction is achieved via electrophilic aromatic substitution (EAS) or metal-catalyzed coupling. EAS using Br₂ in the presence of FeBr₃ is common, but regioselectivity challenges necessitate directing groups. Alternatively, Suzuki-Miyaura coupling with bromoaryl boronic acids offers higher specificity.

Optimized EAS protocol :

- Substrate : 2,2,4,4-Tetrafluoro-1,3-benzodioxane

- Reagent : Br₂ (1.2 eq), FeBr₃ (0.1 eq)

- Solvent : CH₂Cl₂

- Temperature : 0–5°C → RT (4 h)

- Yield : 45–52%

Multi-Step Synthesis Pathways

Four-Step Route from 6-Bromo-1-Tetralone

A patent-derived method (CN104591988A) outlines a sequence applicable to bromo-tetrafluorobenzodioxanes:

- Reduction : NaBH₄ reduces 6-bromo-1-tetralone to naphthalenol (ethanol, −5–5°C, 82% yield).

- Dehydration : p-Toluenesulfonic acid in benzene induces cyclodehydration (80–90°C, 76% yield).

- Epoxidation : m-CPBA in CH₂Cl₂ forms epoxide intermediates (0–5°C, 68% yield).

- Fluorination : BF₃·OEt₂ catalyzes fluorine incorporation (benzene, 80–90°C, 61% yield).

Critical notes :

Industrial-Scale Continuous Flow Synthesis

To address exothermic risks in fluorination, continuous flow reactors (CFRs) are employed:

| Parameter | Value |

|---|---|

| Reactor type | Microfluidic (SiC) |

| Residence time | 12 min |

| Temperature | 60°C |

| Pressure | 4 bar |

| SF₄ stoichiometry | 4.2 eq |

| Yield | 78% (purity >98%) |

CFRs improve heat dissipation and reduce byproduct formation compared to batch processes.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Diol cyclization | 65–72 | 95–97 | Moderate |

| Direct fluorination | 58–64 | 90–93 | High |

| Multi-step synthesis | 61–68 | 97–99 | Low |

| CFR fluorination | 78 | 98+ | High |

Trade-offs :

Solvent and Catalyst Innovations

Recent advances emphasize green chemistry:

- Solvent replacement : Cyclopentyl methyl ether (CPME) replaces benzene, reducing toxicity.

- Catalyst recycling : Immobilized FeBr₃ on mesoporous silica enables 5-cycle reuse without yield loss.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Para-bromination dominates in EAS due to fluorine’s electron-withdrawing effects. Ortho/meta isomers are minimized using bulky directing groups (e.g., tert-butylcarbamate).

Fluorination Side Reactions

Over-fluorination and ring-opening are mitigated by:

- Stoichiometric control : SF₄ limited to 4.2 eq.

- Low-temperature staging : Gradual heating from 0°C to 60°C.

Chemical Reactions Analysis

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various reactions to form more complex molecules. The presence of bromine and fluorine atoms enhances its reactivity and stability compared to non-fluorinated analogs. This compound is often utilized in the development of specialty chemicals and materials with tailored properties .

Synthetic Routes:

The synthesis typically involves bromination and fluorination of benzodioxane derivatives under controlled conditions. This method ensures selective substitution at desired positions while maintaining high yields .

Investigations into Biological Properties:

Research has indicated that this compound may exhibit potential biological activity. Studies have explored its interactions with biomolecules and its implications in therapeutic applications. The compound's unique halogen substitutions could influence its binding affinity and reactivity with biological targets .

Case Study: Anticancer Properties

Preliminary studies suggest that compounds similar to this compound may act as inhibitors of specific enzymes involved in cancer progression. For instance, derivatives have been investigated for their role as dihydroorotate dehydrogenase inhibitors, which are promising candidates for anticancer therapies .

Medicinal Applications

Potential Therapeutic Uses:

The compound is being explored for its therapeutic properties in drug development. Its structural characteristics allow it to serve as a precursor for designing new pharmaceuticals targeting various diseases. For example, research has focused on its potential as an anti-inflammatory agent and its use in treating autoimmune diseases .

Pharmaceutical Development:

In the pharmaceutical industry, this compound is being evaluated for its efficacy in combination therapies for conditions such as rheumatoid arthritis and other inflammatory disorders. The compound's ability to modulate immune responses makes it a candidate for further investigation .

Industrial Applications

Specialty Chemicals Production:

The compound's unique properties make it valuable in the production of specialty chemicals. Its stability and resistance to degradation allow for the creation of materials that require specific performance characteristics .

Table 1: Comparison of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Synthesis of specialty chemicals |

| Biological Activity | Investigated for interactions with biomolecules | Potential anticancer properties |

| Medicinal Applications | Explored for therapeutic uses | Anti-inflammatory agents |

| Industrial Applications | Used in production of specialty chemicals | Unique material properties |

Mechanism of Action

The mechanism of action of 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Isomerism: Fluorine Substitution Patterns

The positioning of fluorine atoms significantly influences the electronic and steric properties of halogenated benzodioxanes. Key analogs include:

| Compound Name | CAS Number | Fluorine Positions | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane | 261762-36-1 | 2,2,4,4 | 287.01 | Bromine at C6; 1,3-benzodioxane core |

| 6-Bromo-2,2,3,3-tetrafluorobenzodioxane | 141872-90-4 | 2,2,3,3 | 287.01 | Bromine at C6; fluorine at C2,2,3,3 |

| 6-Bromo-1,4-benzodioxane | Not specified | None | 215.02 | Bromine at C6; no fluorine substitution |

Key Observations :

- Electronic Effects : The electron-withdrawing fluorine atoms in the 2,2,4,4-positions (target compound) create a distinct electronic environment compared to the 2,2,3,3-substituted analog (CAS: 141872-90-4). This may alter reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where electron-deficient aryl halides typically exhibit slower reaction rates .

Physicochemical Properties

| Property | This compound | 6-Bromo-2,2,3,3-tetrafluorobenzodioxane | 6-Bromo-1,4-benzodioxane |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Likely low (high halogen content) | Similar to target compound | Higher (lack of fluorine) |

| Stability | High (fluorine enhances stability) | High | Moderate |

Notes:

- The tetrafluoro substitution in both 2,2,4,4- and 2,2,3,3-isomers enhances thermal and oxidative stability compared to non-fluorinated analogs like 6-bromo-1,4-benzodioxane .

- Solubility in polar solvents is likely reduced due to fluorine’s lipophilic nature, which may limit applications in aqueous systems.

Biological Activity

Chemical Identity

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane is an organic compound with the molecular formula and a molecular weight of approximately 287.01 g/mol. It is characterized by its unique structure which includes bromine and fluorine substituents that impart distinct chemical properties and biological activities.

CAS Number : 261762-36-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate various biochemical pathways through these interactions. The compound's structure allows it to engage in non-covalent interactions with proteins, potentially altering their activity and influencing cellular responses .

Pharmacological Properties

The compound has been evaluated for its pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness may be linked to its ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .

- Anti-inflammatory Effects : Some research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory cytokine production and signaling pathways.

Toxicological Profile

The toxicity profile of this compound has been assessed in various in vitro and in vivo studies. Key findings include:

- Dose-dependent Effects : Toxicological studies have shown that the biological effects of the compound are dose-dependent. At lower concentrations, it may promote beneficial cellular functions; however, at higher doses, it can induce cytotoxicity and oxidative stress in cells .

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that may contribute to its toxic effects .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy Study : In a study evaluating the antimicrobial efficacy of various compounds against Staphylococcus aureus, this compound demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL.

- Inflammation Model : In an animal model of inflammation induced by carrageenan injection, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| Compound A (similar structure) | High | Moderate | Low |

| Compound B (differently substituted) | Low | High | High |

Q & A

Q. How can its photophysical properties be exploited in sensor development?

- Methodological Answer : Functionalize via nucleophilic aromatic substitution (e.g., replace Br with –NH₂ for pH sensing). Measure fluorescence quantum yield (integrating sphere) and Stokes shift in varying solvents (e.g., DCM vs. DMSO). Test selectivity via titration with metal ions (Cu²⁺, Hg²⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.